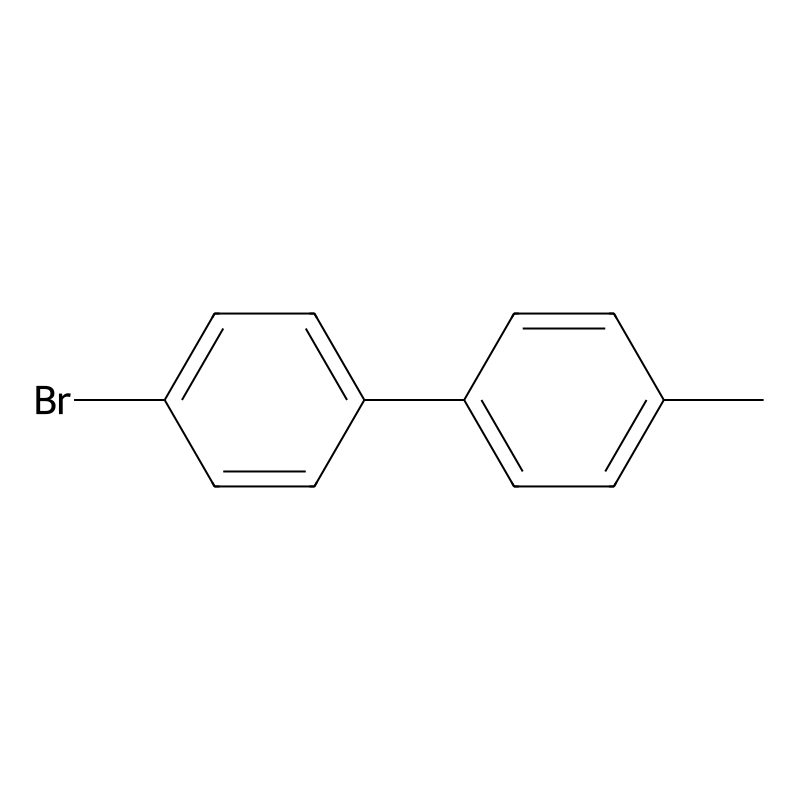4-Bromo-4'-methylbiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
-Bromo-4'-methylbiphenyl is an organic molecule with the chemical formula C₁₃H₁₁Br. While not extensively studied itself, it serves as a valuable intermediate in the synthesis of more complex molecules. Scientific research has explored various methods for synthesizing 4-Bromo-4'-methylbiphenyl, including Suzuki-Miyaura coupling reactions. These reactions involve the palladium-catalyzed coupling of aryl or vinyl halides with boronic acids or esters [1].
Potential Applications:
Due to its ability to participate in coupling reactions, 4-Bromo-4'-methylbiphenyl holds potential for various research applications. It could be a building block for the synthesis of:
- Functional materials: 4-Bromo-4'-methylbiphenyl could be incorporated into the design of new functional materials like liquid crystals, organic light-emitting diodes (OLEDs), and organic solar cells due to its aromatic structure and potential for tailored electronic properties [2].
- Pharmaceutical compounds: By strategically modifying the molecule, researchers could explore its potential as a precursor for the development of novel pharmaceutical drugs. However, further research is needed to establish its specific therapeutic applications [2].
4-Bromo-4'-methylbiphenyl, also known as 1,1'-biphenyl, 4-bromo-4'-methyl-, is an organic compound with the molecular formula C₁₃H₁₁Br and a molecular weight of approximately 247.130 g/mol. It features a biphenyl structure with a bromine atom and a methyl group attached to the para positions of one of the phenyl rings. This compound appears as a white to yellow or orange powder and has a melting point ranging from 131 °C to 135 °C .
- Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions on the phenyl ring.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic structures .
Several methods exist for synthesizing 4-Bromo-4'-methylbiphenyl:
- Bromination of 4-Methylbiphenyl: The most straightforward method involves brominating 4-methylbiphenyl using bromine or N-bromosuccinimide in an inert solvent under controlled conditions.
- Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with bromoacetone followed by demethylation.
- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions between bromoaromatic compounds and organometallic reagents can also yield this compound .
4-Bromo-4'-methylbiphenyl finds applications in various fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Due to its unique properties, it is used in developing advanced materials such as liquid crystals and polymers.
- Research: It is often used in studies exploring halogen bonding and its effects on molecular interactions .
Studies on interaction mechanisms involving 4-Bromo-4'-methylbiphenyl have highlighted its potential as a ligand in coordination chemistry. Research indicates that its bromine atom can facilitate halogen bonding interactions with various substrates, enhancing reactivity and selectivity in chemical processes. Additionally, its interactions with biological macromolecules are being explored for potential therapeutic applications .
Several compounds share structural similarities with 4-Bromo-4'-methylbiphenyl. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-4'-methylbiphenyl | C₁₃H₁₁Cl | Contains chlorine instead of bromine |
| 4-Iodo-4'-methylbiphenyl | C₁₃H₁₁I | Contains iodine; generally more reactive than bromine |
| 4-Fluoro-4'-methylbiphenyl | C₁₃H₁₁F | Contains fluorine; often exhibits different reactivity patterns |
| 4-Methylbiphenyl | C₁₃H₁₂ | Lacks halogen; serves as a baseline for comparison |
The uniqueness of 4-Bromo-4'-methylbiphenyl lies in its specific combination of properties imparted by the bromine atom, which can enhance its reactivity compared to other halogenated biphenyl derivatives. This makes it particularly valuable in synthetic organic chemistry and material science applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant






